5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole
Description
Properties
IUPAC Name |
3-(5-bromoindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O/c21-17-4-5-18-16(15-17)6-9-23(18)10-7-20(26)25-13-11-24(12-14-25)19-3-1-2-8-22-19/h1-6,8-9,15H,7,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCRACOUQYBDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCN3C=CC4=C3C=CC(=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like alkyl halides, aryl halides, and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising biological activities that make it a candidate for drug development. Its structure suggests potential interactions with various biological targets, particularly in the realm of cancer treatment and neurological disorders.
Anticancer Properties
Research indicates that indole derivatives, including compounds similar to 5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole, have significant anticancer properties. For instance, studies have shown that indole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .
Neuropharmacological Effects
Indole derivatives are also being investigated for their neuropharmacological effects. The compound's piperazine moiety may contribute to its ability to interact with neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as anxiety and depression. Compounds with similar structures have been shown to exhibit anxiolytic and antidepressant-like activities in animal models .
Multicomponent Reactions
Multicomponent reactions (MCRs) are favored due to their efficiency in constructing complex molecules from simple precursors. These reactions often utilize readily available starting materials and can lead to high yields of the desired product while minimizing waste .
Antioxidant Activity
Research into related indole compounds has demonstrated their antioxidant properties, which are crucial for protecting cells from oxidative stress—a contributing factor in various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties. The presence of the pyridine ring enhances the compound's ability to interact with microbial targets, making it a potential candidate for developing new antimicrobial agents .
Case Studies and Findings
Several studies have documented the biological activities of compounds related to this compound:
Mechanism of Action
The mechanism of action of 5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The uniqueness of 5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole lies in its hybrid architecture, combining brominated indole, piperazine, and pyridine functionalities. Below is a comparative analysis with structurally or functionally related compounds:
Structural and Functional Analogues
Key Comparisons
Brominated Indole Derivatives: 5-Bromoindole (Table 1) shares the brominated indole core with the target compound but lacks the piperazine-pyridinyl-propanoyl side chain. Its anticancer activity is attributed to bromine’s electron-withdrawing effects, enhancing DNA intercalation or enzyme inhibition . The target compound’s extended structure may improve target specificity or pharmacokinetics.
Piperazine-Containing Compounds :
- 3-(4-Methylpiperazin-1-yl)-indole (Table 1) demonstrates the pharmacological relevance of the indole-piperazine combination but lacks bromine and the pyridinyl group. Its antiviral and anticancer activities suggest that the piperazine moiety enhances solubility and receptor binding . The target compound’s pyridinyl substituent may further modulate receptor affinity or metabolic stability.
Heterocyclic Hybrids: The SYK inhibitor (Table 1) from shares a piperazine-pyridinyl motif but replaces indole with a fluorinated quinolinone core. The target compound’s indole core may confer distinct target selectivity, such as serotonin or dopamine receptor modulation.
Thiazolidinone-Indole Hybrids: The compound in combines bromoindole with a thiazolidinone ring, showing dual anticancer and antimicrobial activities. The thioxothiazolidinone group enhances redox modulation, whereas the target compound’s piperazine-pyridinyl group may favor enzyme inhibition .
Research Implications and Uniqueness
The target compound’s structural complexity offers several advantages over simpler analogs:
- Enhanced Selectivity : The 2-pyridinyl group on piperazine may improve binding to receptors with aromatic or polar pockets.
- Improved Pharmacokinetics: The ketone linker and pyridinyl group could enhance solubility and blood-brain barrier penetration compared to non-polar analogs.
- Multitarget Potential: The hybrid structure may simultaneously engage indole-binding enzymes (e.g., cyclooxygenase) and piperazine-associated receptors (e.g., 5-HT or dopamine receptors).
Biological Activity
5-Bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a bromine atom, a piperazine ring, and a pyridine moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing piperazine and pyridine have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0195 mg/mL |
| Compound B | S. aureus | 0.0048 mg/mL |
| Compound C | C. albicans | 0.039 mg/mL |
These results suggest that the presence of halogen substituents, such as bromine, may enhance the antimicrobial efficacy of similar compounds .
Anticancer Properties
The compound's structural elements are also linked to anticancer activity. Studies have shown that indole derivatives can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.
Case Study: Indole Derivatives in Cancer Treatment
A study published in the Journal of Medicinal Chemistry highlighted that certain indole derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing cellular signaling pathways relevant to both microbial resistance and cancer cell survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes in rapidly dividing cells.
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its bioactivity and selectivity. For example, modifications to the piperazine ring have been explored to improve binding affinity to target enzymes or receptors.
Table 2: Summary of Recent Research Findings
| Study | Findings |
|---|---|
| Study 1 | Identified enhanced antibacterial activity in brominated analogs |
| Study 2 | Demonstrated selective cytotoxicity against breast cancer cell lines |
| Study 3 | Explored structure-activity relationships leading to optimized compounds |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole, and how can reaction yields be optimized?
- Methodology : A three-step approach is commonly employed:
Fischer indole synthesis to construct the bromo-indole core (e.g., using CuI-catalyzed coupling in PEG-400/DMF solvent systems).
Propionylation of the indole nitrogen using 3-chloropropionyl chloride.
Piperazine coupling via nucleophilic substitution with 1-(2-pyridinyl)piperazine under reflux in aprotic solvents (e.g., acetonitrile).
- Optimization : Reaction yields (~50%) can be improved by:
- Using DMF as a co-solvent to enhance intermediate solubility .
- Employing flash column chromatography (70:30 ethyl acetate/hexane) for purification .
- Monitoring reaction completion via TLC (Rf = 0.30 in ethyl acetate/hexane) .
Q. How should researchers validate the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the propyl linker (δ ~2.8–3.5 ppm for CH2 groups) and piperazinyl protons (δ ~3.1–3.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z 427.0757 [M+H]+ for analogous indole derivatives) .
- Elemental Analysis : Ensure purity (>95%) by matching calculated and observed C/H/N ratios.
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across different assays?
- Case Study : Discrepancies in receptor binding affinity (e.g., M1 mAChR vs. 5-HT1A) may arise from assay conditions.
- Methodology :
Receptor Selectivity Profiling : Use radioligand binding assays (e.g., ³H-8-OH-DPAT for 5-HT1A) to compare IC50 values under standardized buffer conditions (pH 7.4, 1 mM EDTA) .
Functional Assays : Validate antagonism via cAMP inhibition (for 5-HT1A) or calcium mobilization (for M1 mAChR) .
Statistical Analysis : Apply ANOVA to assess inter-assay variability, with post-hoc corrections for multiple comparisons .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Key Modifications :
- Indole Core : Replace 5-bromo with electron-withdrawing groups (e.g., CF3) to enhance lipophilicity and CNS penetration .
- Propyl Linker : Shorten to ethyl or introduce rigidity (e.g., cyclopropane) to reduce metabolic oxidation .
- Piperazinyl-Pyridinyl Moiety : Substitute 2-pyridinyl with 4-pyridinyl to alter receptor binding kinetics (e.g., Ki values for M1 mAChR vs. D2 dopamine receptors) .
- In Silico Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in M1 mAChR (PDB: 5CXV) and refine synthetic priorities .
Q. What advanced techniques are suitable for in vivo pharmacokinetic profiling of this compound?
- PET Imaging : Label with ¹¹C or ¹⁸F isotopes to track brain uptake and distribution using dynamic PET/MRI protocols (e.g., analogous to ¹¹C-WAY-100635 for 5-HT1A mapping) .
- LC-MS/MS Quantification : Develop a validated method with a lower limit of quantification (LLOQ) ≤1 ng/mL in plasma, using deuterated internal standards .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for similar indole-piperazine derivatives?
- Root Causes :
- Solvent Polarity : Lower yields in non-polar solvents (e.g., toluene vs. DMF) due to poor intermediate solubility .
- Catalyst Loading : Excess CuI (>10 mol%) may promote side reactions (e.g., azide-alkyne cycloaddition byproducts) .
- Resolution :
- Conduct Design of Experiments (DoE) to optimize solvent/catalyst ratios.
- Use HPLC-PDA to identify and quantify impurities (e.g., unreacted starting materials) .
Methodological Resources
- Synthetic Protocols : Refer to for step-by-step guidance on indole functionalization .
- Receptor Assays : Follow for M1 mAChR antagonism protocols .
- Analytical Validation : Adopt HRMS parameters from and PET imaging workflows from .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
